2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone
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Description
2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone is a useful research compound. Its molecular formula is C20H15F4NO3S and its molecular weight is 425.4. The purity is usually 95%.
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Biological Activity
2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone is a compound with significant potential in various biological applications. Its structure suggests a complex interaction with biological systems, particularly in pharmacological contexts. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Chemical Formula : C27H19ClF4N2O4S
- Molecular Weight : 578.96 g/mol
- CAS Number : 860788-01-8
The compound exhibits multiple mechanisms of action which may contribute to its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Inhibition of COX-2 has been associated with anti-inflammatory effects .
- Antimicrobial Activity : There is evidence that derivatives of similar structures exhibit antibacterial and antifungal properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various pathogens .
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, potentially positioning it as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of similar trifluoromethyl compounds against common pathogens. The results indicated that these compounds could significantly inhibit bacterial growth, suggesting a potential application in treating infections .
- Inflammation Models : In vitro studies using RAW 264.7 macrophages demonstrated that the compound could reduce nitric oxide production induced by lipopolysaccharides (LPS), indicating anti-inflammatory potential .
- Zebrafish Embryo Model : Toxicity assessments conducted in zebrafish embryos revealed that while some derivatives were more toxic than others, the overall safety profile suggests a need for further optimization before clinical applications can be considered .
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrrole derivatives. The presence of trifluoromethyl and sulfonyl groups appears to play a crucial role in modulating their pharmacological properties.
Table 2: Comparative Analysis of Related Compounds
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4NO3S/c1-12-17(19(26)20(22,23)24)11-18(25(12)15-7-5-14(21)6-8-15)13-3-9-16(10-4-13)29(2,27)28/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSXUUEJDNZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.